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Compound of Interest

Compound Name: 2-Butylbenzofuran

Cat. No.: B1266229 Get Quote

This document provides a comprehensive technical overview of the structural elucidation of 2-

n-butylbenzo[b]furan, a key intermediate in the synthesis of various pharmaceutical

compounds.[1] The elucidation process relies on a combination of modern spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, scientists, and

professionals in the field of drug development and medicinal chemistry.

Synthesis Overview
The preparation of 2-n-butylbenzo[b]furan is a critical first step before its structure can be

analyzed. While several synthetic routes exist, a common approach involves a multi-step

process.[2][3] One illustrative pathway begins with the reaction of salicylaldehyde with an α-

bromocaproic acid ester to form the benzofuran ring system.[2] This is often followed by

functional group manipulations to yield the final product. Another strategy involves the Friedel-

Crafts acylation of a benzofuran precursor.[2][4] The successful synthesis yields the target

molecule, which is then subjected to rigorous purification and subsequent structural analysis.

The general workflow for obtaining and confirming the structure of 2-n-butylbenzo[b]furan is

outlined below.
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Experimental Workflow for 2-n-Butylbenzo[b]furan
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A generalized workflow from synthesis to structural confirmation.
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Physicochemical Properties
Before delving into the spectroscopic data, a summary of the known physical and chemical

properties of 2-n-butylbenzo[b]furan is presented.

Property Value Reference

Molecular Formula C₁₂H₁₄O [5]

Molecular Weight 174.24 g/mol [1][5]

Appearance Clear, light yellow liquid [1]

Boiling Point 114-116 °C at 8 mmHg [1]

Density 0.987 g/cm³ [1]

Refractive Index 1.5330 [1]

CAS Number 4265-27-4 [1][5]

Spectroscopic Data and Interpretation
The core of structural elucidation lies in the interpretation of data from various spectroscopic

methods. Each technique provides unique pieces of information that, when combined, create a

complete picture of the molecular structure.
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Logical Flow of Spectroscopic Data Interpretation

Mass Spectrometry Infrared Spectroscopy NMR Spectroscopy
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How different spectroscopic methods contribute to elucidation.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a fundamental

piece of data for determining the molecular formula.

Experimental Protocol: Electron Ionization (EI) mass spectrometry is typically performed by

introducing a small sample into the instrument. The sample is vaporized and bombarded with

a high-energy electron beam, causing ionization and fragmentation. The mass-to-charge

ratio (m/z) of the ions is then measured.

Data Interpretation: The mass spectrum of 2-n-butylbenzo[b]furan shows a molecular ion

peak (M⁺) that confirms its molecular weight.
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Ion
m/z (Mass-to-Charge
Ratio)

Interpretation

[M]⁺ 174
Molecular Ion, corresponds to

C₁₂H₁₄O.[5]

[M-C₃H₇]⁺ 131

Loss of a propyl radical, a

common fragmentation pattern

for butyl chains.[5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by measuring

the absorption of infrared radiation at various frequencies.

Experimental Protocol: An Attenuated Total Reflectance (ATR) FT-IR spectrum is commonly

acquired. A drop of the neat liquid sample is placed on the ATR crystal (e.g., diamond), and

the IR spectrum is recorded.[6]

Data Interpretation: The spectrum reveals characteristic absorption bands for the aromatic

ring, the furan ether linkage, and the aliphatic butyl chain.

Wavenumber (cm⁻¹) Vibration Type Interpretation

~3050 C-H Stretch
Aromatic C-H bonds on the

benzene ring.

2850-2960 C-H Stretch
Aliphatic C-H bonds of the n-

butyl group.

~1600, ~1460 C=C Stretch
Aromatic carbon-carbon

double bonds.

~1250 C-O Stretch
Aryl-ether linkage of the furan

ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen

framework of an organic molecule. Both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR spectra are typically recorded on a high-field spectrometer

(e.g., 270 MHz or higher) using deuterated chloroform (CDCl₃) as the solvent.[5][7] Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

¹H NMR Data & Interpretation: The ¹H NMR spectrum provides information about the number

of different types of protons, their chemical environment, and their connectivity through spin-

spin coupling.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 m 2H Aromatic Protons

~7.2 m 2H Aromatic Protons

~6.3 s 1H
Furan Ring Proton (at

C3)

~2.8 t 2H
-CH₂- attached to

furan ring

~1.7 m 2H -CH₂-CH₂-CH₂-CH₃

~1.4 m 2H -CH₂-CH₂-CH₃

~0.9 t 3H Terminal -CH₃

¹³C NMR Data & Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon

atoms in the molecule and provides information about their chemical environment (e.g.,

aromatic, aliphatic, attached to oxygen).
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Chemical Shift (δ, ppm) Carbon Type Assignment

~160 Aromatic/Furan C2 (attached to butyl group)

~155 Aromatic
C7a (bridgehead, attached to

O)

~128 Aromatic C3a (bridgehead)

120-124 Aromatic Aromatic CH carbons

~111 Aromatic Aromatic CH carbon

~102 Furan C3

~30 Aliphatic -CH₂- attached to furan ring

~28 Aliphatic -CH₂-CH₂-CH₂-CH₃

~22 Aliphatic -CH₂-CH₂-CH₃

~14 Aliphatic Terminal -CH₃

Biological Context
While this guide focuses on structural elucidation, it is noteworthy that the benzo[b]furan motif

is present in numerous compounds with significant biological activity. Derivatives of

benzo[b]furan have been investigated for a wide range of therapeutic applications, including as

anticancer, antibacterial, antifungal, and anti-inflammatory agents.[8][9] The synthesis and

characterization of molecules like 2-n-butylbenzo[b]furan are often foundational steps in the

discovery and development of new drugs.[10] No specific signaling pathways for 2-n-

butylbenzo[b]furan itself are prominently documented in the reviewed literature; research has

focused more broadly on the activities of the larger benzofuran class.

Conclusion
The structural elucidation of 2-n-butylbenzo[b]furan is achieved through a synergistic

application of mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C NMR

spectroscopy. MS confirms the molecular formula C₁₂H₁₄O, IR identifies the key functional

groups (aromatic ring, ether, alkyl chain), and NMR provides the definitive map of the carbon-
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hydrogen framework. Together, these techniques provide unambiguous evidence for the

structure, a critical requirement for its use in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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